1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene is a fluorinated organic compound with the molecular formula C8F12. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is of interest in various fields of research due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene typically involves the use of fluorinated precursors and specialized reaction conditions. One common method involves the reaction of hexafluoropropylene with trifluoromethylating agents under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds and materials.
Biology: Its unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings
Wirkmechanismus
The mechanism by which 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene exerts its effects is largely dependent on its chemical structure. The high fluorine content and the presence of multiple trifluoromethyl groups contribute to its reactivity and stability. These features enable it to interact with various molecular targets and pathways, particularly those involving fluorine chemistry .
Vergleich Mit ähnlichen Verbindungen
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hexa-2,3,4-triene can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different functional groups and applications.
Hexafluoroacetone: A fluorinated ketone with distinct reactivity and uses.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with different properties and applications.
The uniqueness of this compound lies in its multiple trifluoromethyl groups and the resulting chemical behavior, which distinguishes it from these similar compounds.
Eigenschaften
CAS-Nummer |
61540-07-6 |
---|---|
Molekularformel |
C8F12 |
Molekulargewicht |
324.07 g/mol |
InChI |
InChI=1S/C8F12/c9-5(10,11)3(6(12,13)14)1-2-4(7(15,16)17)8(18,19)20 |
InChI-Schlüssel |
SPTLHTGVHBRQGU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C(C(F)(F)F)C(F)(F)F)=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.